molecular formula C9H10N2O4 B3330333 C-N-p-HPG CAS No. 68780-35-8

C-N-p-HPG

Cat. No.: B3330333
CAS No.: 68780-35-8
M. Wt: 210.19 g/mol
InChI Key: GSHIDXLOTQDUAV-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C-N-p-HPG, also known as N-carbamoyl-D-p-hydroxyphenylglycine, is a compound of significant interest in the field of organic chemistry. It is a derivative of D-p-hydroxyphenylglycine and is known for its applications in the synthesis of various pharmaceuticals, particularly antibiotics. The compound is characterized by the presence of a carbamoyl group attached to the nitrogen atom of the D-p-hydroxyphenylglycine molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-carbamoyl-D-p-hydroxyphenylglycine typically involves a two-enzyme cascade reaction. The first step is the transformation of D-p-hydroxyphenyl hydantoin into N-carbamoyl-D-p-hydroxyphenylglycine using a D-specific hydantoinase enzyme. This is followed by the hydrolysis of the intermediate product by a second enzyme, a highly specific carbamoylase .

Industrial Production Methods: In industrial settings, the production of N-carbamoyl-D-p-hydroxyphenylglycine is often achieved through biocatalytic methods due to their efficiency and environmentally friendly nature. The two-enzyme cascade method is preferred, as it allows for the production of the compound under mild conditions with high specificity and yield .

Chemical Reactions Analysis

Types of Reactions: N-carbamoyl-D-p-hydroxyphenylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

Scientific Research Applications

N-carbamoyl-D-p-hydroxyphenylglycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-carbamoyl-D-p-hydroxyphenylglycine involves its interaction with specific enzymes in biocatalytic processes. The compound acts as a substrate for hydantoinase and carbamoylase enzymes, which catalyze its conversion into useful intermediates for antibiotic synthesis. The molecular targets include the active sites of these enzymes, where the compound undergoes enzymatic transformations .

Comparison with Similar Compounds

N-carbamoyl-D-p-hydroxyphenylglycine can be compared with other similar compounds such as D-p-hydroxyphenylglycine and N-carbamoyl-D-phenylglycine. The uniqueness of N-carbamoyl-D-p-hydroxyphenylglycine lies in its specific structure, which allows for its use in highly specific enzymatic reactions. Similar compounds include:

N-carbamoyl-D-p-hydroxyphenylglycine stands out due to its specific functional groups that enable its use in targeted biocatalytic processes, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(2R)-2-(carbamoylamino)-2-(4-hydroxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c10-9(15)11-7(8(13)14)5-1-3-6(12)4-2-5/h1-4,7,12H,(H,13,14)(H3,10,11,15)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHIDXLOTQDUAV-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)NC(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)O)NC(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C-N-p-HPG
Reactant of Route 2
Reactant of Route 2
C-N-p-HPG
Reactant of Route 3
Reactant of Route 3
C-N-p-HPG
Reactant of Route 4
Reactant of Route 4
C-N-p-HPG
Reactant of Route 5
C-N-p-HPG
Reactant of Route 6
C-N-p-HPG

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.